molecular formula C13H14N2O2S B11177297 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide CAS No. 65523-67-3

4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11177297
CAS No.: 65523-67-3
M. Wt: 262.33 g/mol
InChI Key: DEOBVWIARXAOEC-UHFFFAOYSA-N
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Description

4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C12H12N2O2S, and it has a molecular weight of 248.306 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s catalytic function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a methyl group and a pyridinyl group attached to the benzene ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

65523-67-3

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-3-6-12(7-4-10)18(16,17)15-13-8-5-11(2)9-14-13/h3-9H,1-2H3,(H,14,15)

InChI Key

DEOBVWIARXAOEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C

Origin of Product

United States

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